molecular formula C6H5N3O B2773825 3-(2-Furyl)-1H-1,2,4-triazole CAS No. 23195-65-5

3-(2-Furyl)-1H-1,2,4-triazole

Cat. No.: B2773825
CAS No.: 23195-65-5
M. Wt: 135.126
InChI Key: DRECSUVFISSLIO-UHFFFAOYSA-N
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Description

3-(2-Furyl)-1H-1,2,4-triazole: is a heterocyclic compound that features both a furan ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(2-Furyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furylhydrazine with formic acid or formamide, which leads to the formation of the triazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The choice of solvents and catalysts is also crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2-Furyl)-1H-1,2,4-triazole can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan or triazole rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of furyl-triazole oxides, while reduction can produce furyl-triazole hydrides.

Scientific Research Applications

Chemistry:

In chemistry, 3-(2-Furyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology:

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities.

Medicine:

In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. They are investigated as potential drugs for treating infections, cancer, and other diseases due to their ability to interact with biological targets.

Industry:

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure imparts desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The furan ring can also participate in various chemical interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

  • 2-Furyl-1H-1,2,4-triazole
  • 5-Methyl-2-furyl-1H-1,2,4-triazole
  • 2,5-Furandicarboxylic acid

Comparison:

Compared to similar compounds, 3-(2-Furyl)-1H-1,2,4-triazole is unique due to the specific positioning of the furan and triazole rings. This unique structure can result in different chemical reactivity and biological activity. For instance, the presence of the furan ring in the 2-position can enhance the compound’s ability to interact with certain biological targets, making it more effective in specific applications.

Properties

IUPAC Name

5-(furan-2-yl)-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-2-5(10-3-1)6-7-4-8-9-6/h1-4H,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRECSUVFISSLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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